2-Chloro-N-[4-(2-methyl-1H-imidazol-1-YL)benzyl]propanamide
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Overview
Description
2-Chloro-N-[4-(2-methyl-1H-imidazol-1-YL)benzyl]propanamide is a synthetic compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Imidazole derivatives are known for their wide range of biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[4-(2-methyl-1H-imidazol-1-YL)benzyl]propanamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through various methods, including the cyclization of amido-nitriles or the reaction of acetophenones with benzylic amines in the presence of an oxidant.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Common industrial methods include the use of continuous flow reactors and automated synthesis systems to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[4-(2-methyl-1H-imidazol-1-YL)benzyl]propanamide can undergo various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides, while substitution reactions can yield a variety of substituted imidazole derivatives .
Scientific Research Applications
2-Chloro-N-[4-(2-methyl-1H-imidazol-1-YL)benzyl]propanamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Chloro-N-[4-(2-methyl-1H-imidazol-1-YL)benzyl]propanamide involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5-nitro-1H-imidazol-1-ylacetic acid: Another imidazole derivative with different substituents.
4’-{[2-Butyl-4-chloro-5-(hydroxymethyl)-1H-imidazol-1-yl]methyl}-2-biphenylcarboxylic acid: A compound with a similar imidazole core but different functional groups.
Losartan potassium: Contains an imidazole ring and is used as an antihypertensive agent.
Uniqueness
2-Chloro-N-[4-(2-methyl-1H-imidazol-1-YL)benzyl]propanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a 2-chloro group and a benzyl group attached to the imidazole ring differentiates it from other imidazole derivatives .
Properties
Molecular Formula |
C14H16ClN3O |
---|---|
Molecular Weight |
277.75 g/mol |
IUPAC Name |
2-chloro-N-[[4-(2-methylimidazol-1-yl)phenyl]methyl]propanamide |
InChI |
InChI=1S/C14H16ClN3O/c1-10(15)14(19)17-9-12-3-5-13(6-4-12)18-8-7-16-11(18)2/h3-8,10H,9H2,1-2H3,(H,17,19) |
InChI Key |
AGGULOYRUOPKFY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN1C2=CC=C(C=C2)CNC(=O)C(C)Cl |
Origin of Product |
United States |
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